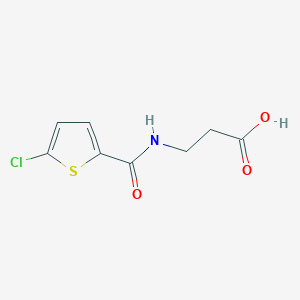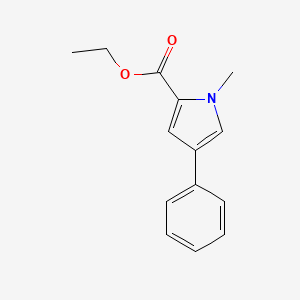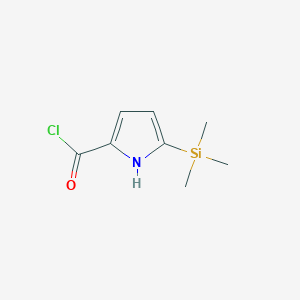
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a chemical compound with the molecular formula C8H12ClNOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method is the reaction of 5-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the carbonyl chloride to the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in acylation reactions.
1H-Pyrrole-2-carbonyl chloride: This compound does not have the trimethylsilyl group, which can influence its reactivity and solubility.
5-(Trimethylsilyl)-1H-pyrrole: This compound lacks the carbonyl chloride group and is primarily used in different types of chemical reactions.
The presence of both the carbonyl chloride and trimethylsilyl groups in 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
250722-66-8 |
|---|---|
Molekularformel |
C8H12ClNOSi |
Molekulargewicht |
201.72 g/mol |
IUPAC-Name |
5-trimethylsilyl-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)7-5-4-6(10-7)8(9)11/h4-5,10H,1-3H3 |
InChI-Schlüssel |
VOEZTCSSRSRZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(N1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
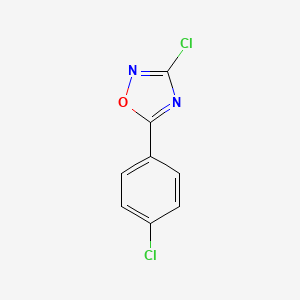
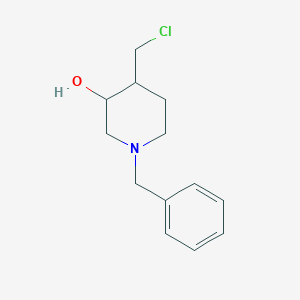
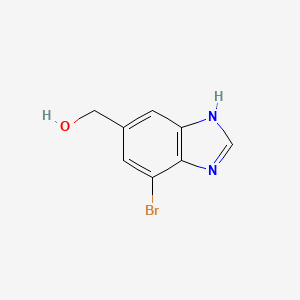
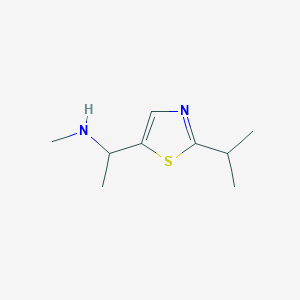
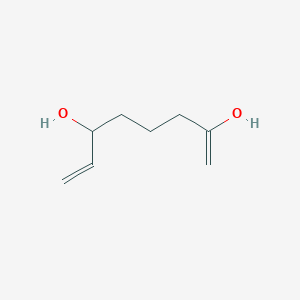
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
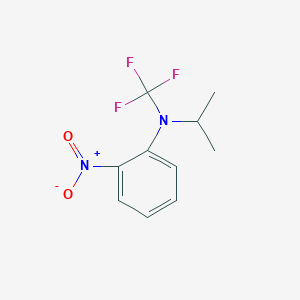
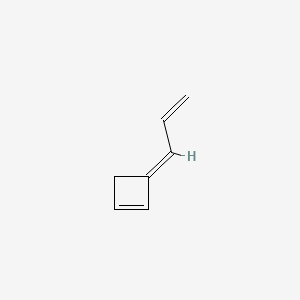
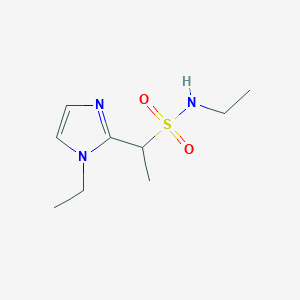
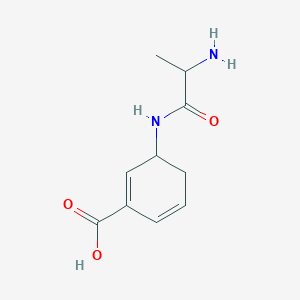
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
